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molecular formula C6H7BrN2O B8380016 5-Bromo-1,4-dimethylpyrimidin-2(1H)-one CAS No. 69849-35-0

5-Bromo-1,4-dimethylpyrimidin-2(1H)-one

Cat. No. B8380016
M. Wt: 203.04 g/mol
InChI Key: PPFVGFGBEQQNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395406

Procedure details

Bromine (0.012 mol) was added to an aqueous solution (100 ml) of 1,4-dimethylpyrimid-2-one (0.008 mole) and the reaction mixture left at room temperature for 3 hr before freeze-drying. The residual material was triturated with acetone and recrystallised from water; yield 40%, m.p. 170° C. (decomp.). (Found: C, 25.5; H, 2.9. Calc. for C6H7BrN2O HBr: C, 24.4; H, 2.8).
Quantity
0.012 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][N:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[N:6][C:5]1=[O:11]>>[CH3:3][N:4]1[CH:9]=[C:8]([Br:1])[C:7]([CH3:10])=[N:6][C:5]1=[O:11]

Inputs

Step One
Name
Quantity
0.012 mol
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(N=C(C=C1)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before freeze-drying
CUSTOM
Type
CUSTOM
Details
The residual material was triturated with acetone
CUSTOM
Type
CUSTOM
Details
recrystallised from water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1C(N=C(C(=C1)Br)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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